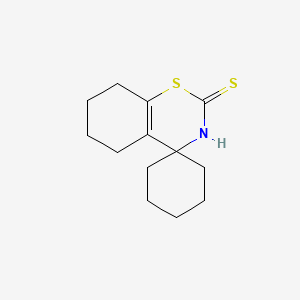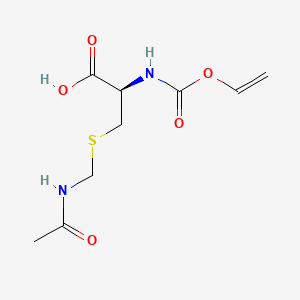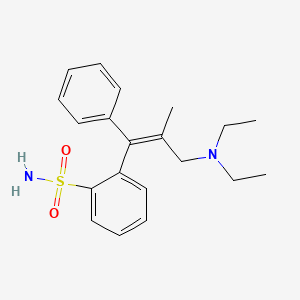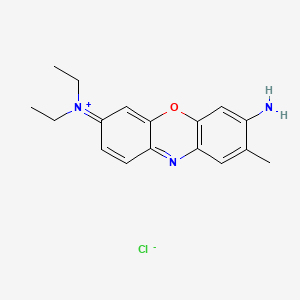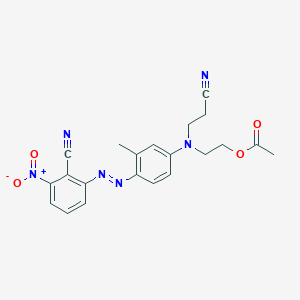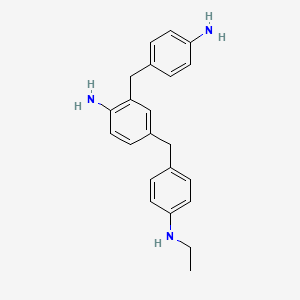
2-((4-Aminophenyl)methyl)-4-((4-(ethylamino)phenyl)methyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4-aminophenyl)methyl]-4-[[4-(ethylamino)phenyl]methyl]aniline is an organic compound that belongs to the class of secondary amines. This compound is characterized by the presence of two aromatic rings connected by a methylene bridge, with amino and ethylamino substituents on the aromatic rings. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-aminophenyl)methyl]-4-[[4-(ethylamino)phenyl]methyl]aniline can be achieved through several methods. One common approach involves the reduction of Schiff bases using sodium borohydride (NaBH4) as a reducing agent . This method is preferred due to its selectivity and ability to reduce different functional groups without affecting reducible substituents such as nitro and chloride groups .
Industrial Production Methods
In industrial settings, the compound can be synthesized using a double Friedel-Crafts reaction of commercial aldehydes and primary, secondary, or tertiary anilines. This reaction is catalyzed by Brönsted acidic ionic liquids, which provide a metal- and solvent-free environment . This method is efficient and scalable, making it suitable for large-scale production.
化学反応の分析
Types of Reactions
2-[(4-aminophenyl)methyl]-4-[[4-(ethylamino)phenyl]methyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nitric acid (HNO3) for nitration, bromine (Br2) for bromination.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of nitro or halogenated derivatives.
科学的研究の応用
2-[(4-aminophenyl)methyl]-4-[[4-(ethylamino)phenyl]methyl]aniline has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of azo dyes and dithiocarbamates.
Biology: Investigated for its potential use in biological assays and as a probe for studying enzyme activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-[(4-aminophenyl)methyl]-4-[[4-(ethylamino)phenyl]methyl]aniline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. Its amino and ethylamino groups allow it to form hydrogen bonds and interact with various biological molecules, influencing their function and activity.
類似化合物との比較
Similar Compounds
- 2-[(4-chlorophenyl)aminomethyl]-6-methoxyphenol
- 2-[(4-methoxyanilino)methyl]phenol
- 2-(anilinomethyl)phenol
Uniqueness
2-[(4-aminophenyl)methyl]-4-[[4-(ethylamino)phenyl]methyl]aniline is unique due to its specific substitution pattern and the presence of both amino and ethylamino groups. This combination of functional groups provides the compound with distinct chemical and biological properties, making it valuable for various applications in research and industry.
特性
CAS番号 |
85423-05-8 |
|---|---|
分子式 |
C22H25N3 |
分子量 |
331.5 g/mol |
IUPAC名 |
2-[(4-aminophenyl)methyl]-4-[[4-(ethylamino)phenyl]methyl]aniline |
InChI |
InChI=1S/C22H25N3/c1-2-25-21-10-5-16(6-11-21)13-18-7-12-22(24)19(15-18)14-17-3-8-20(23)9-4-17/h3-12,15,25H,2,13-14,23-24H2,1H3 |
InChIキー |
OXSAFLAVIWLHPC-UHFFFAOYSA-N |
正規SMILES |
CCNC1=CC=C(C=C1)CC2=CC(=C(C=C2)N)CC3=CC=C(C=C3)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


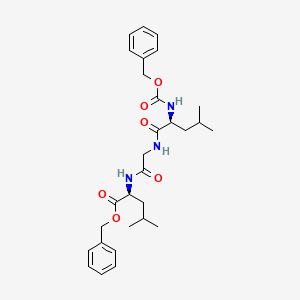
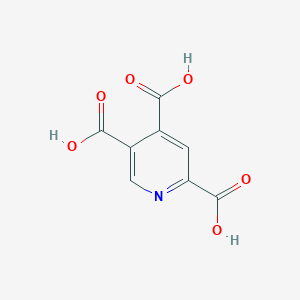
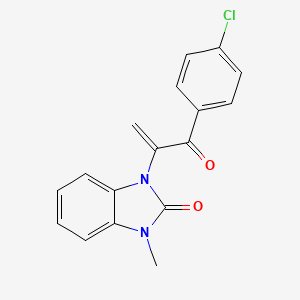
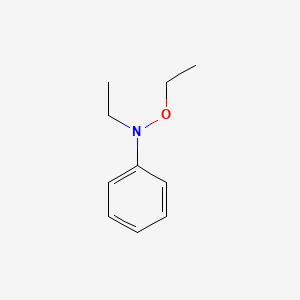
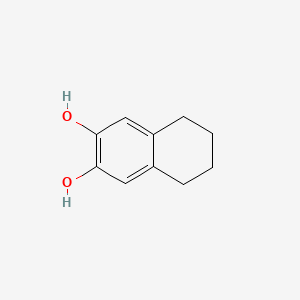
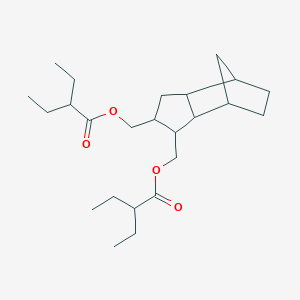
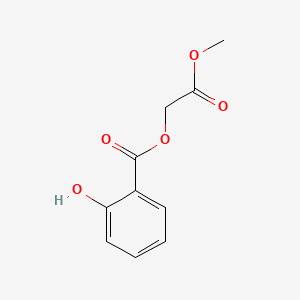
![1-[[4-[(4-Aminophenyl)methyl]phenyl]amino]-3-butoxypropan-2-OL](/img/structure/B12685382.png)
